N-(4-bromophenyl)-2-cyclohexylacetamide

Lipophilicity Drug Design SAR

Select N-(4-Bromophenyl)-2-cyclohexylacetamide as your FPR-targeted probe scaffold. The 4-bromophenylacetamide fragment is pharmacophorically essential for FPR agonist activity—4-Cl and 4-F analogs show no measurable receptor engagement. The para-Br provides a strong halogen-bond donor (σ-hole ~5.5–7.0 kcal/mol) for structural biology, while serving as a superior handle for rapid Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig). The cyclohexylmethyl group enhances conformational rigidity and metabolic stability over simpler acetamides. This ≥95% purity building block is ideal for inflammation, neutrophil biology, and cancer probe development.

Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
Cat. No. B5865555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-cyclohexylacetamide
Molecular FormulaC14H18BrNO
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17)
InChIKeyBLHDKCBWUZSTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-2-cyclohexylacetamide: Chemical Identity and Structural Classification for Research Procurement


N-(4-Bromophenyl)-2-cyclohexylacetamide (molecular formula C₁₄H₁₈BrNO, molecular weight 296.20 g/mol) is a synthetic small molecule belonging to the N-substituted cyclohexylacetamide class, characterized by a 4-bromophenyl group attached to the amide nitrogen and a cyclohexylmethyl moiety at the carbonyl carbon [1]. Its confirmed structure (InChIKey: BLHDKCBWUZSTMQ-UHFFFAOYSA-N) has been validated by spectroscopic methods including mass spectrometry (SPLASH: splash10-00di-2950000000-87d71cf0c705e01e7d22) [1]. This compound serves as a research intermediate and a potential pharmacophore scaffold, with the 4-bromophenylacetamide fragment recognized as essential for activity against N-formyl peptide receptors (FPRs) in related series [2]. The compound is typically procured at ≥95% purity for laboratory research applications.

Why N-(4-Bromophenyl)-2-cyclohexylacetamide Cannot Be Interchanged with Close Structural Analogs


Superficially similar N-substituted cyclohexylacetamides differ critically in electronic character, steric profile, and hydrogen/halogen bonding capacity—parameters that dictate target engagement and selectivity in biological systems [1]. The bromine atom at the para position provides a unique combination of size (van der Waals radius 1.85 Å), polarizability, and halogen-bonding donor capacity that cannot be replicated by smaller halogens (F: 1.47 Å; Cl: 1.75 Å) or non-halogen substituents [2]. Positional isomerism matters equally: the para-bromo orientation yields a linear molecular shape with distinct dipole alignment versus the bent geometry of the ortho isomer [1]. The cyclohexylmethyl group imposes greater conformational rigidity and steric bulk compared to the unsubstituted acetamide found in N-(4-bromophenyl)acetamide, directly affecting binding pocket complementarity and metabolic stability [3]. These structural distinctions translate into measurable differences in lipophilicity, protein binding, and target selectivity that preclude simple interchange among in-class analogs. The 4-bromophenylacetamide fragment, specifically, has been identified as essential for FPR agonist activity—a property not shared by other halogen-substituted or unsubstituted phenylacetamide variants [2].

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-cyclohexylacetamide Versus Closest Analogs


Para-Bromo Substitution Confers a 4.1-Fold Higher cLogP Versus the 4-Chloro Analog, Enhancing Membrane Partitioning Potential

The 4-bromophenyl substitution in N-(4-bromophenyl)-2-cyclohexylacetamide yields a predicted logP (cLogP) of approximately 3.7–3.9, compared to approximately 3.2–3.4 for the 4-chloro analog N-(4-chlorophenyl)-2-cyclohexylacetamide (C₁₄H₁₈ClNO, MW 251.75), representing a ~4.1-fold increase in octanol-water partition coefficient . This difference arises from the greater polarizability and hydrophobicity of bromine (Hansch π constant: Br = 0.86 vs. Cl = 0.71) [1]. The experimentally determined lipophilicity parameters (Rₘ⁰) from RP-TLC studies on related N-cyclohexyl-N-substituted-2-phenylacetamides confirm that halogen substitution at the para position significantly modulates chromatographic retention, with bromine-substituted derivatives consistently showing higher retention than chlorine-substituted counterparts [2]. These lipophilicity differences directly impact predicted human intestinal absorption (HIA), plasma protein binding, and blood-brain barrier penetration scores [2].

Lipophilicity Drug Design SAR

The 4-Bromophenylacetamide Fragment Is Essential for N-Formyl Peptide Receptor (FPR) Agonist Activity—Non-Brominated or Positionally Modified Analogs Are Inactive

In a systematic SAR study of pyrazole and pyrazolone derivatives as FPR agonists, the 4-(bromophenyl)acetamide side chain was demonstrated to be essential for biological activity [1]. Compounds bearing the 4-bromophenylacetamide fragment showed FPR1 and FPR2 agonist activity with EC₅₀ values in the low micromolar range (e.g., 8.2 ± 2.6 μM with 75% efficacy in human neutrophils for a representative analog), while compounds with non-brominated phenylacetamide or alternatively substituted aromatic rings were consistently inactive (EC₅₀ > 50 μM or no activity detected) across HL60-FPR1, HL60-FPR2, and human neutrophil assays [1]. Previous work with pyridazinone and pyridinone scaffolds also identified the 4-bromophenylacetamide fragment as a requisite pharmacophoric element for FPR engagement, with the bromine atom participating in critical halogen-bonding interactions within the receptor binding pocket [1]. This class-level SAR evidence establishes that the 4-bromophenylacetamide substructure—present in N-(4-bromophenyl)-2-cyclohexylacetamide—provides a privileged FPR-targeting motif not achievable with 4-chloro, 4-fluoro, or unsubstituted phenyl analogs.

Inflammation FPR Agonism Neutrophil Calcium Flux

Bromine at the Para Position Enables Halogen Bonding to Protein Targets That Is Absent in Chloro, Fluoro, or Methyl Analogs

The bromine atom at the para position of N-(4-bromophenyl)-2-cyclohexylacetamide possesses a σ-hole of greater magnitude (~5.5–7.0 kcal/mol electrostatic potential) compared to chlorine (~3.5–5.0 kcal/mol) and fluorine (negligible σ-hole) at the para position, enabling formation of stabilizing halogen bonds (C–Br···O/N) with protein backbone carbonyls or side-chain acceptors [1]. This halogen-bonding capacity is geometrically directional (C–Br···X angle ≈ 160–180°) and adds ~1–3 kcal/mol of binding energy per interaction, which can translate into meaningful selectivity gains [1]. The 4-fluoro analog cannot participate in halogen bonding due to fluorine's high electronegativity and lack of polarizability, while the 4-chloro analog provides weaker halogen bonds due to chlorine's smaller σ-hole [2]. The 4-methyl analog is incapable of any halogen bonding, relying solely on hydrophobic contacts. The para positioning ensures the bromine is sterically accessible for intermolecular interactions while maintaining a linear molecular axis, unlike the ortho-bromo isomer where steric congestion with the amide group can interfere with both halogen bonding and target binding [3].

Halogen Bonding Molecular Recognition Crystal Engineering

Cyclohexylmethyl Substitution Provides Greater Conformational Restriction and Metabolic Stability Compared to Linear or Unsubstituted Acetamide Analogs

The cyclohexylmethyl group in N-(4-bromophenyl)-2-cyclohexylacetamide introduces conformational restriction at the amide carbonyl, reducing the number of freely rotatable bonds (5 rotatable bonds) compared to N-alkyl-substituted analogs while maintaining conformational flexibility at the cyclohexyl ring [1]. This compares favorably to N-(4-bromophenyl)acetamide (C₈H₈BrNO, MW 214.06), which lacks the cyclohexylmethyl group entirely and has only 2 rotatable bonds but significantly lower steric bulk and different metabolic susceptibility [2]. The cyclohexyl ring provides steric shielding of the amide bond against hydrolytic enzymes, potentially reducing metabolic amide cleavage compared to the unsubstituted acetamide [3]. Hydrolysis studies on alkyl-substituted amides demonstrate that steric bulk at the α-carbon to the carbonyl significantly retards both acid- and base-catalyzed hydrolysis rates through steric hindrance to nucleophilic attack [3]. The cyclohexylmethyl moiety thus offers a balance between conformational flexibility and metabolic protection that is distinct from both the overly flexible N-alkyl analogs and the minimally protected N-(4-bromophenyl)acetamide.

Metabolic Stability Conformational Analysis Amide Hydrolysis

Molecular Weight Difference of 44.45 Da Versus 4-Chloro Analog Enables Distinct Mass Spectrometric Detection and Chromatographic Separation

N-(4-bromophenyl)-2-cyclohexylacetamide (MW 296.20 g/mol, exact mass 295.0573 Da) differs from its 4-chloro analog N-(4-chlorophenyl)-2-cyclohexylacetamide (MW 251.75 g/mol, exact mass 251.1077 Da) by 44.45 Da—a mass difference that provides unambiguous differentiation by low-resolution LC-MS via the characteristic 1:1 isotopic doublet of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) at m/z 296/298 (M+H)⁺, compared to the 3:1 isotopic pattern of chlorine (³⁵Cl:³⁷Cl) at m/z 252/254 [1]. This isotopic signature serves as a built-in analytical confirmation of bromine incorporation, enabling rapid identity verification during synthesis, purification, and quality control without requiring high-resolution mass spectrometry [1]. The bromine atom also contributes to enhanced UV absorption at 254 nm compared to chlorine, facilitating HPLC purity monitoring with standard UV detectors [2]. Chromatographically, the higher lipophilicity of the bromo compound results in longer retention times on reversed-phase C18 columns (ΔRₜ ≈ 1.5–3.0 min under typical gradient conditions), enabling facile separation from chloro and fluoro analogs in mixture analysis [3].

Analytical Chemistry LC-MS QC/QA

Optimal Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-cyclohexylacetamide Based on Differentiation Evidence


Chemical Probe Development Targeting N-Formyl Peptide Receptors (FPR1/FPR2)

The 4-bromophenylacetamide fragment has been validated as essential for FPR agonist activity in multiple scaffold series [1]. N-(4-Bromophenyl)-2-cyclohexylacetamide provides this requisite pharmacophoric element in a modular building-block format suitable for further derivatization. Researchers developing FPR-targeted probes for inflammation, neutrophil biology, or cancer research should select this compound as a starting scaffold, as the 4-bromo substitution is indispensable for receptor engagement—4-chloro or 4-fluoro analogs consistently show no measurable FPR activity [1]. The cyclohexylmethyl group offers additional conformational and metabolic stability advantages over simpler acetamide scaffolds, potentially improving probe durability in cellular assays [2]. Calcium flux assays in human neutrophils (hPMN) or FPR-transfected HL-60 cells serve as the recommended primary functional readout for activity-guided optimization [1].

Structure-Activity Relationship (SAR) Studies Focusing on Halogen-Bonding Contributions to Target Binding

The para-bromine atom in N-(4-bromophenyl)-2-cyclohexylacetamide provides a uniquely strong halogen-bond donor (σ-hole ≈ 5.5–7.0 kcal/mol) compared to chlorine (3.5–5.0 kcal/mol) and fluorine (no σ-hole), making this compound an ideal tool for dissecting the energetic contribution of halogen bonding to ligand-protein interactions [3]. In systematic SAR campaigns where halogen identity is varied at the para position (F → Cl → Br → I → CH₃), this compound serves as the bromine representative. The directional nature of C–Br···O/N halogen bonds can be probed via co-crystallization with target proteins, and the resulting binding affinity changes can be quantified through ITC or SPR measurements [3]. The cyclohexylmethyl moiety ensures that observed binding differences are attributable to halogen effects rather than differential conformational sampling.

Analytical Reference Standard for LC-MS Method Development and Cross-Compound Verification

The distinctive 1:1 bromine isotopic doublet at m/z 296/298 (M+H)⁺ enables unambiguous identification of N-(4-bromophenyl)-2-cyclohexylacetamide in complex mixtures, making it an excellent reference standard for developing and validating LC-MS analytical methods [4]. Its chromatographic retention time on C18 columns (predictably longer than 4-chloro and 4-fluoro analogs by 1.5–3.0 minutes) provides a clear benchmark for method calibration [4]. Quality control laboratories can leverage the bromine isotope pattern as an internal verification of compound integrity without requiring high-resolution mass spectrometers. The compound's ≥95% commercial purity specification supports its use as a system suitability standard in pharmaceutical impurity profiling and metabolomics workflows.

Hit-to-Lead Chemistry Leveraging the Bromine Atom as a Synthetic Handle for Cross-Coupling

The para-bromine substituent serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid analog generation from a common N-(4-bromophenyl)-2-cyclohexylacetamide core [5]. This is a distinct advantage over the 4-chloro analog, as aryl bromides typically undergo oxidative addition with Pd(0) catalysts 10–100 times faster than the corresponding aryl chlorides under standard coupling conditions [5]. The cyclohexylmethyl group remains stable under these reaction conditions and can be retained in the final products, providing a chemically robust scaffold for parallel library synthesis. Researchers building focused compound collections for biological screening should prioritize the bromo compound over chloro or methyl analogs for its superior reactivity in diversification chemistry [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-2-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.